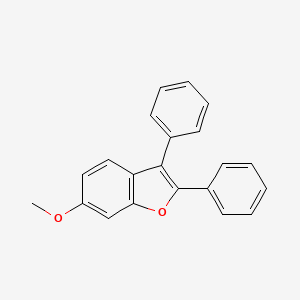
6-Methoxy-2,3-diphenyl-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3-diphenylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-diphenylbenzofuran can be achieved through several methods. One common approach involves the Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran, followed by subsequent reactions to introduce the desired functional groups . Another method includes the use of alkynyl sulfoxides and 2,6-disubstituted phenols, facilitated by trifluoroacetic acid anhydride (TFAA), to achieve the desired benzofuran structure through a charge-accelerated [3,3]-sigmatropic rearrangement .
Industrial Production Methods: Industrial production of 6-Methoxy-2,3-diphenylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 6-Methoxy-2,3-diphenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or methoxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents like acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Vilsmeier-Haack formylation of 6-Methoxy-2,3-diphenylbenzofuran yields formyl derivatives, while Friedel-Crafts reactions produce acylated or alkylated products .
科学的研究の応用
6-Methoxy-2,3-diphenylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Methoxy-2,3-diphenylbenzofuran varies depending on its application. In the context of osteoporosis treatment, the compound promotes bone formation by upregulating BMP-2, which accelerates bone turnover and increases the proportion of osteoblasts . This mechanism involves the BMP2-ERK-ATF4 signaling pathway, which plays a crucial role in bone metabolism and regeneration.
類似化合物との比較
6-Methoxy-2(3H)-benzoxazolone (MBOA): This compound shares a similar methoxy group but differs in its overall structure and biological activity.
5-Methoxy-2,3-diphenylbenzofuran: A closely related compound with a methoxy group at a different position, leading to variations in chemical reactivity and applications.
Uniqueness: 6-Methoxy-2,3-diphenylbenzofuran stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance compared to other benzofuran derivatives.
特性
CAS番号 |
14770-94-6 |
|---|---|
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
6-methoxy-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16O2/c1-22-17-12-13-18-19(14-17)23-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3 |
InChIキー |
CUQKRMQIFJSOOX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

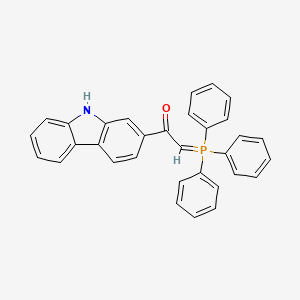
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
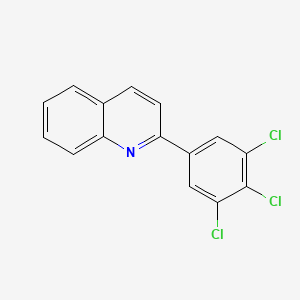
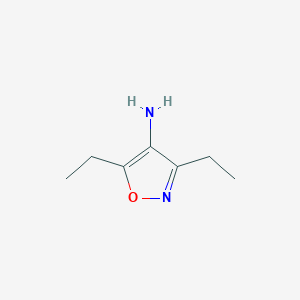
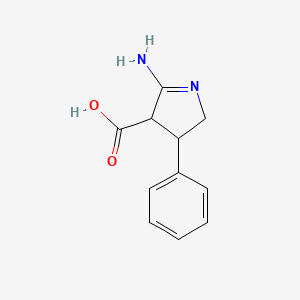
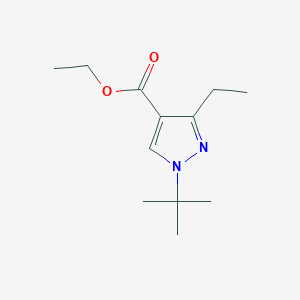

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

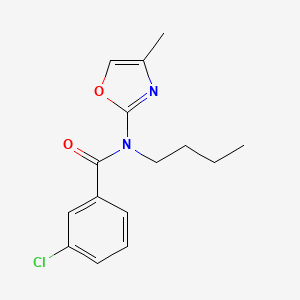

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
